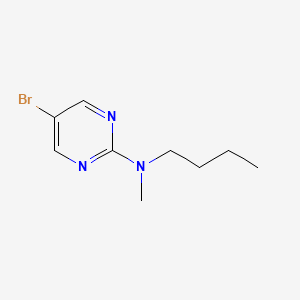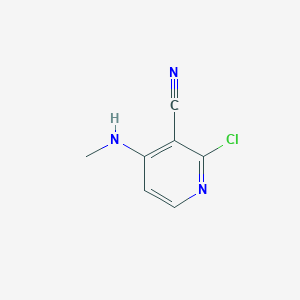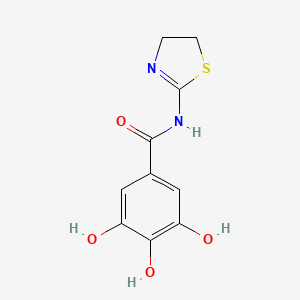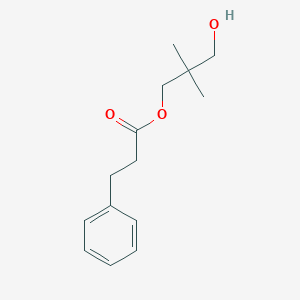![molecular formula C9H10N4O3P+ B12517252 Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium CAS No. 675825-74-8](/img/structure/B12517252.png)
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a triazole ring, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium typically involves multi-step organic synthesis techniques. One common approach is the reaction of 2-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with a suitable phosphorus reagent, such as phosphorus oxychloride, to yield the final product. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the phosphorus center.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the triazole ring results in dihydrotriazoles .
Scientific Research Applications
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism by which Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Quinoline derivatives: These compounds also feature a hydroxyphenyl group and are used in similar applications.
Phosphonium salts: These compounds have a similar phosphorus center and are used in various chemical reactions .
Uniqueness
Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
675825-74-8 |
|---|---|
Molecular Formula |
C9H10N4O3P+ |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
hydroxy-[(2-hydroxyphenyl)-(1H-1,2,4-triazol-5-ylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C9H9N4O3P/c14-7-4-2-1-3-6(7)8(17(15)16)12-9-10-5-11-13-9/h1-5,8H,(H3-,10,11,12,13,14,15,16)/p+1 |
InChI Key |
NWMXAQFFWUGJHD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC2=NC=NN2)[P+](=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)




![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)


